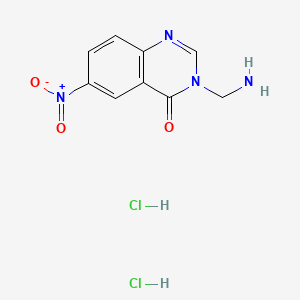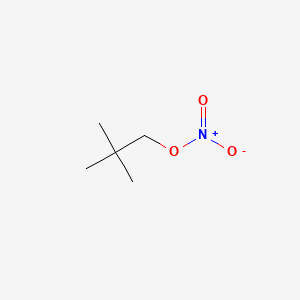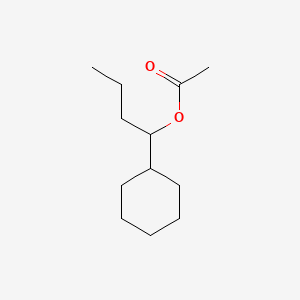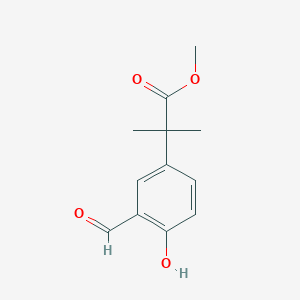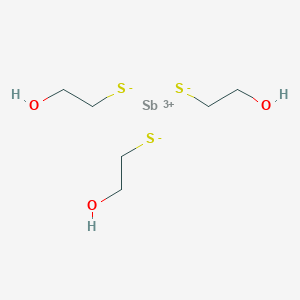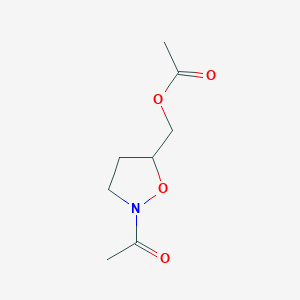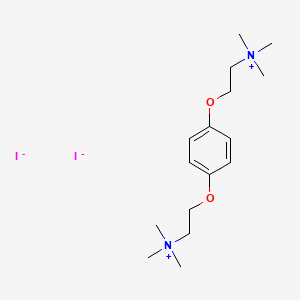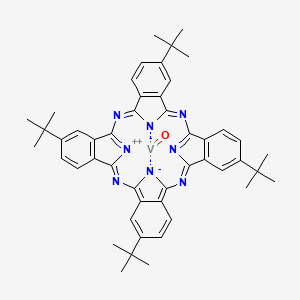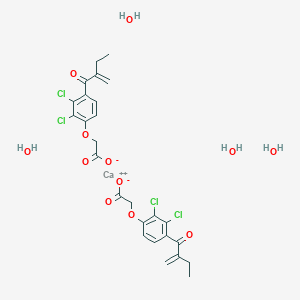
Ethacrynate calcium dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethacrynate calcium dihydrate is a chemical compound with the molecular formula 2C₁₃H₁₁Cl₂O₄·Ca·4H₂O . It is a derivative of ethacrynic acid, which is known for its diuretic properties. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethacrynate calcium dihydrate involves the reaction of ethacrynic acid with calcium ions in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form. The process involves dissolving ethacrynic acid in a suitable solvent, followed by the addition of a calcium salt solution. The mixture is then allowed to crystallize, forming this compound crystals .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The crystallization process is optimized to produce large quantities of this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ethacrynate calcium dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ethacrynate calcium oxide, while reduction can yield ethacrynate calcium hydride .
Applications De Recherche Scientifique
Ethacrynate calcium dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving diuretic compounds.
Biology: The compound is studied for its effects on cellular processes and its potential use in biological assays.
Medicine: this compound is investigated for its diuretic properties and potential therapeutic applications in treating conditions like edema and hypertension.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Ethacrynate calcium dihydrate exerts its effects by inhibiting the symport of sodium, potassium, and chloride ions primarily in the ascending limb of Henle, as well as in the proximal and distal tubules of the kidney. This inhibition leads to increased excretion of these ions, resulting in increased urinary output and reduction in extracellular fluid. The molecular targets include the NKCC2 transporter, which is responsible for the reabsorption of these ions .
Comparaison Avec Des Composés Similaires
Ethacrynic Acid: The parent compound of ethacrynate calcium dihydrate, known for its diuretic properties.
Calcium Sulfate Dihydrate: Another calcium-containing compound with different applications, primarily in construction and medical industries.
Dicalcium Phosphate Dihydrate: Used in the food industry and as a dietary supplement .
Uniqueness: this compound is unique due to its specific diuretic properties and its ability to inhibit ion transport in the kidneys. Unlike other calcium-containing compounds, it has a distinct mechanism of action and specific applications in medicine and scientific research .
Propriétés
Numéro CAS |
7541-97-1 |
|---|---|
Formule moléculaire |
C26H30CaCl4O12 |
Poids moléculaire |
716.4 g/mol |
Nom IUPAC |
calcium;2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate;tetrahydrate |
InChI |
InChI=1S/2C13H12Cl2O4.Ca.4H2O/c2*1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17;;;;;/h2*4-5H,2-3,6H2,1H3,(H,16,17);;4*1H2/q;;+2;;;;/p-2 |
Clé InChI |
YIDUDQBVPLSVTH-UHFFFAOYSA-L |
SMILES canonique |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.O.O.O.O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


